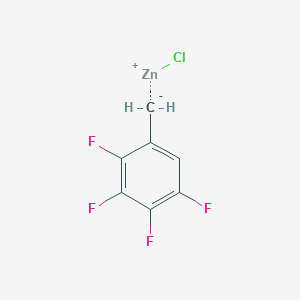
2,3,4,5-TetrafluorobenZylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluorobenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-tetrafluorobenzylzinc chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,3,4,5-Tetrafluorobenzyl chloride+Zinc→2,3,4,5-Tetrafluorobenzylzinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2,3,4,5-Tetrafluorobenzylzinc chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 2,3,4,5-tetrafluorobenzylzinc chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc reagent acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond and the stabilization provided by the tetrahydrofuran solvent.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrafluorobenzylmagnesium chloride: Another organometallic reagent used in similar types of reactions.
2,3,4,5-Tetrafluorobenzyl lithium: A highly reactive organolithium reagent used in organic synthesis.
Uniqueness: 2,3,4,5-Tetrafluorobenzylzinc chloride is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents. This makes it more manageable and safer to handle in various synthetic applications. Additionally, the presence of tetrahydrofuran as a solvent provides stability to the organozinc reagent, enhancing its utility in complex organic synthesis.
Propriétés
Formule moléculaire |
C7H3ClF4Zn |
|---|---|
Poids moléculaire |
263.9 g/mol |
Nom IUPAC |
chlorozinc(1+);1,2,3,4-tetrafluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H3F4.ClH.Zn/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HNPXHEAJGLJBEX-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=C(C(=C1F)F)F)F.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


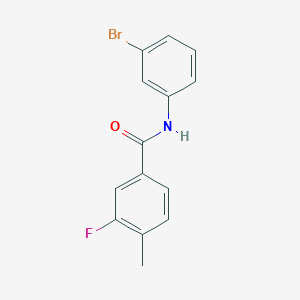


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
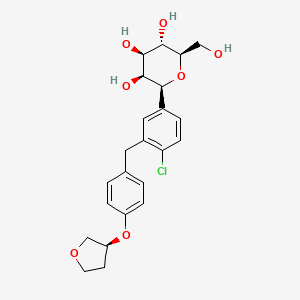

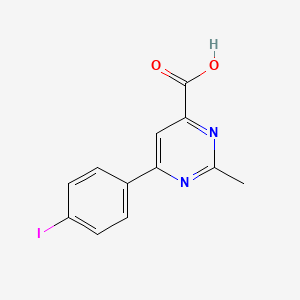
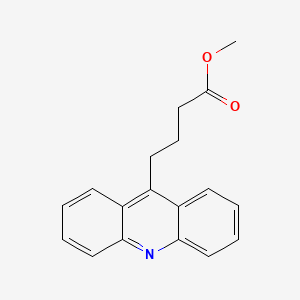
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
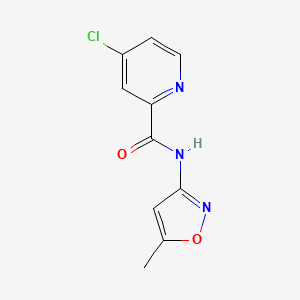
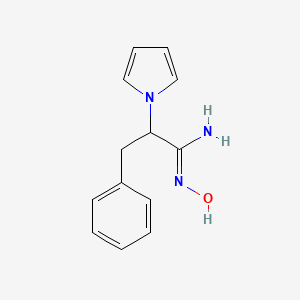
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

